molecular formula C8H6N2O3 B181781 2-Methyl-6-nitrobenzoxazole CAS No. 5683-43-2

2-Methyl-6-nitrobenzoxazole

Cat. No.: B181781
CAS No.: 5683-43-2
M. Wt: 178.14 g/mol
InChI Key: DPVZLXWUFYMLBK-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzoxazole is an organic compound with the chemical formula C8H6N2O3. It is a yellow solid with no distinct odor . This compound belongs to the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Safety and Hazards

2-Methyl-6-nitrobenzoxazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-nitrobenzoxazole plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the conditions of the reaction.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, it has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can then participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, binding to certain transporters can facilitate the movement of this compound into specific cellular compartments, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms can direct the compound to specific compartments or organelles within the cell, such as the mitochondria or the nucleus. The localization of this compound can significantly impact its activity, as it may interact with different sets of biomolecules depending on its location .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrobenzoxazole typically involves the nitration of 2-methylbenzoxazole. One common method is the reaction of 2-methylbenzoxazole with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 6-position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2-Methyl-6-aminobenzoxazole.

    Substitution: Various substituted benzoxazoles depending on the nucleophile used.

    Oxidation: 2-Carboxy-6-nitrobenzoxazole.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6-nitrobenzoxazole is unique due to the presence of both the methyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-methyl-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZLXWUFYMLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205369
Record name 2-Methyl-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5683-43-2
Record name 2-Methyl-6-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5683-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitrobenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-nitrobenzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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